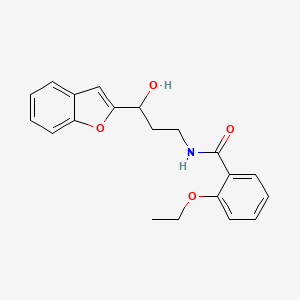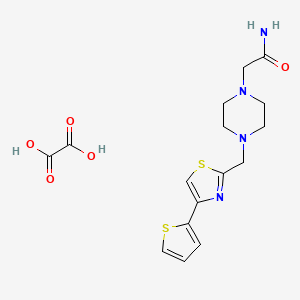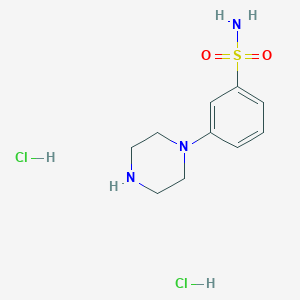![molecular formula C22H20N2O2S2 B2493767 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea CAS No. 2319850-33-2](/img/structure/B2493767.png)
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea, also known as BN82002, is a novel compound that has attracted attention in the scientific community due to its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In neuroscience, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes, and inhibit the NF-κB pathway, which mediates inflammation and cell death. In cancer, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been found to induce DNA damage and activate the p53 pathway, which regulates cell cycle arrest and apoptosis. In inflammation, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been shown to inhibit the activation of the NF-κB pathway and the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been found to have various biochemical and physiological effects, depending on the target tissue and cell type. In neuroscience, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been shown to reduce oxidative stress and inflammation, and improve mitochondrial function and synaptic plasticity. In cancer, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been found to induce DNA damage and inhibit the growth and proliferation of cancer cells. In inflammation, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and alleviate symptoms of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea for lab experiments include its high purity, good yield, and potential therapeutic applications in various fields. However, the limitations of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea include its complex synthesis method, limited availability, and potential toxicity and side effects.
Orientations Futures
There are several future directions for the research and development of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea. In neuroscience, further studies are needed to investigate the long-term effects of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea on cognitive function and neurodegenerative diseases, and to optimize its pharmacokinetics and delivery methods. In cancer, further studies are needed to evaluate the efficacy and safety of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea in preclinical and clinical trials, and to identify the optimal combination with other anticancer agents. In inflammation, further studies are needed to elucidate the molecular mechanisms of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea in different models of inflammatory diseases, and to develop more specific and potent analogs of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea. Overall, the research on 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has the potential to lead to the development of novel therapeutics for various diseases, and to advance our understanding of the underlying molecular mechanisms.
Méthodes De Synthèse
The synthesis of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea involves the reaction of 2-bromo-N-(naphthalen-1-ylmethyl)acetamide with 2,3’-bithiophene-5-carbaldehyde in the presence of a base, followed by the reaction with hydroxylamine hydrochloride and subsequent purification steps. The final product is obtained in good yield and high purity, making it suitable for further research and development.
Applications De Recherche Scientifique
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer, and inflammation. In neuroscience, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and improving cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cancer, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and alleviate symptoms in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c25-19(21-9-8-20(28-21)17-10-11-27-14-17)13-24-22(26)23-12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,14,19,25H,12-13H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNBTCIJSGFDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)


![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)




![N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2493704.png)
![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2493705.png)
![N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)